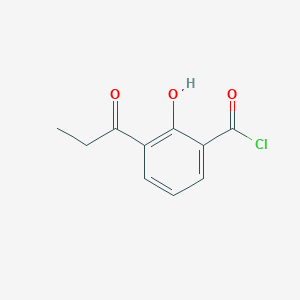![molecular formula C18H21NO2 B14518981 2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one CAS No. 62508-17-2](/img/structure/B14518981.png)
2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a benzyl group, a propan-2-yl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-hydroxyacetophenone with benzylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-2-hydroxyphenyl)ethan-1-one
- 2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethan-1-one hydrochloride
- Phenylacetone
Uniqueness
2-[Benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62508-17-2 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[benzyl(propan-2-yl)amino]-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C18H21NO2/c1-14(2)19(12-15-6-4-3-5-7-15)13-18(21)16-8-10-17(20)11-9-16/h3-11,14,20H,12-13H2,1-2H3 |
InChI Key |
KDTWPJHCSKCMSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[2,1-a]isoquinolin-2(3H)-one, 3-[(2-nitrophenyl)azo]-](/img/structure/B14518926.png)

![4'-Acetyl[1,1'-biphenyl]-3-yl acetate](/img/structure/B14518938.png)
![4-[(3-Chlorophenyl)methyl]phenol](/img/structure/B14518940.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[1-(hydroxymethyl)-2-nitroethyl]-](/img/structure/B14518952.png)

![6-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}hexanoic acid](/img/structure/B14518957.png)


![1,4-Benzenedicarboxaldehyde, 2,5-bis[bis(acetyloxy)methyl]-](/img/structure/B14518971.png)
![6-Cyclopropyl-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14518972.png)
